6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from simpler triazine derivatives. One common method involves the nucleophilic substitution of cyanuric chloride with aromatic amines, followed by further functionalization to introduce the desired substituents . The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium carbonate to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance reaction rates and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Commonly involves the replacement of chlorine atoms in triazine rings with nucleophiles like amines or thiols.
Electrophilic Addition: Addition of electrophiles to the aromatic rings.
Coupling Reactions: Formation of carbon-carbon bonds between aromatic rings.
Common Reagents and Conditions
Typical reagents used in these reactions include cyanuric chloride, aromatic amines, and bases like sodium carbonate. Reaction conditions often involve solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions are highly functionalized triazine derivatives with various substituents, depending on the specific reagents and conditions used .
Scientific Research Applications
6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antifungal, anticancer, and antiviral agent.
Medicine: Explored for its therapeutic properties, including antitumor and anti-HIV activities.
Industry: Utilized in the production of polymers, catalysts, and other industrial materials.
Mechanism of Action
The mechanism of action of 6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with various molecular targets and pathways. The compound’s triazine rings and phenyl groups allow it to bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri(4-aminophenyl)-1,3,5-triazine: A simpler triazine derivative with similar structural features.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Another nitrogen-rich compound with potential energetic applications.
Uniqueness
Its multiple triazine rings and phenyl groups make it a versatile compound for various scientific and industrial uses .
Properties
Molecular Formula |
C33H27N15 |
---|---|
Molecular Weight |
633.7 g/mol |
IUPAC Name |
6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C33H27N15/c34-28-40-25(41-29(35)46-28)19-7-1-16(2-8-19)22-13-23(17-3-9-20(10-4-17)26-42-30(36)47-31(37)43-26)15-24(14-22)18-5-11-21(12-6-18)27-44-32(38)48-33(39)45-27/h1-15H,(H4,34,35,40,41,46)(H4,36,37,42,43,47)(H4,38,39,44,45,48) |
InChI Key |
ZJJFQBABIKCQBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=NC(=NC(=N4)N)N)C5=CC=C(C=C5)C6=NC(=NC(=N6)N)N)C7=NC(=NC(=N7)N)N |
Origin of Product |
United States |
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